Limonol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Limonol, with the chemical formula C10H20O, is an organic compound known for its colorless liquid form and lemon-like aroma. It is primarily used in the manufacture of food, beverages, and flavors, giving products a distinct lemon scent. Additionally, this compound is utilized in cleaning agents and disinfectants due to its odor-eliminating and sterilizing properties .

准备方法

Limonol can be prepared through various methods, with the most common being extraction from lemon peel. The extraction process involves distillation or cold pressing to obtain the oily extract of this compound. Industrial production methods often involve large-scale extraction processes to meet the demand for its use in various industries .

化学反应分析

Oxidation Reactions with Molecular Oxygen

Limonene undergoes autoxidation and catalytic oxidation with molecular oxygen (O₂), producing diverse oxygenated derivatives. Key pathways include:

Autoxidation

-

Hydroperoxide Formation : Limonene reacts with O₂ to form allylic hydroperoxides (e.g., limonene hydroperoxide) through radical chain mechanisms. These intermediates decompose to yield ketones (e.g., carvone) and alcohols (e.g., carveol) .

-

Epoxidation : Direct reaction with O₂ at the double bond produces limonene oxide (1,2-epoxylimonene), particularly under photochemical or catalytic conditions .

Catalytic Oxidation

Transition metal catalysts significantly enhance reaction rates and selectivity. Representative systems include:

| Catalyst | Oxidant | Solvent | Major Products |

|---|---|---|---|

| MoCl₂O₂(Bipy)/TiO₂-NT | O₂ (UV light) | MeCN | Limonene oxide, carvone, carveol |

| ZnCo₂O₄ + isobutyraldehyde | O₂ | MeCN | Limonene oxide |

| NiAl-hydrotalcites | O₂ | Neat limonene | Limonene oxide, carvone, carveol |

| Fe(bpy)₂²⁺/³⁺ | Air/O₂ | MeCN | Limonene oxide, carveol, perillaldehyde |

Data aggregated from experimental studies .

Radical Pathways

Density functional theory (DFT) studies reveal:

-

Hydrogen Abstraction : Allylic hydrogens (C–H bonds) are preferentially abstracted by peroxyl radicals (ROO- ), forming resonance-stabilized limonene radicals. These radicals react with O₂ to form hydroperoxides .

-

Electron Transfer : Metal catalysts (e.g., Mo, Fe) facilitate electron transfer from limonene to O₂, activating the oxidant and lowering activation barriers .

Chemoselectivity

科学研究应用

Forensic Science

Detection of Blood:

Luminol is extensively used in forensic investigations to detect trace amounts of blood that are not visible to the naked eye. The compound reacts with hemoglobin in blood, producing a blue glow when sprayed on surfaces suspected of blood contamination. This reaction can detect blood at concentrations as low as one part per million .

Case Studies:

- A study demonstrated luminol's effectiveness on various surfaces, revealing that it could detect bloodstains even after extensive cleaning with bleach, which typically interferes with other detection methods .

- Another investigation highlighted luminol's ability to visualize latent bloodstains on different materials, emphasizing its sensitivity and utility in crime scene analysis .

Biomedical Applications

Immunoassays:

Luminol is utilized in immunoassays for detecting biomolecules. Its chemiluminescent properties enhance the sensitivity of these assays, allowing for the detection of low-abundance targets in clinical diagnostics. The compound is often combined with peroxidase enzymes to amplify the luminescent signal produced during the assay .

Biosensors:

Emerging applications include the development of luminol-based biosensors for real-time monitoring of biological processes. These biosensors leverage luminol's chemiluminescence to detect various analytes, paving the way for advancements in clinical diagnostics and research .

Environmental Monitoring

Luminol has been employed in environmental studies to detect pollutants and monitor biochemical reactions. Its ability to react with specific substances makes it a valuable tool in assessing water quality and identifying chemical contaminants .

Data Table: Summary of Luminol Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Forensic Science | Detection of blood at crime scenes | High sensitivity; non-destructive to DNA analysis |

| Biomedical Research | Used in immunoassays for biomolecule detection | Enhanced sensitivity; versatile assay formats |

| Environmental Monitoring | Detection of pollutants and monitoring biochemical reactions | Real-time analysis; effective for various contaminants |

作用机制

The mechanism of action of Limonol involves its interaction with various molecular targets and pathways. This compound exerts its effects through the modulation of signaling pathways, including those involved in inflammation and oxidative stress. It interacts with enzymes and receptors, leading to changes in cellular processes and the production of bioactive compounds. The specific molecular targets and pathways depend on the context of its use, such as its role in antimicrobial or anticancer activities .

相似化合物的比较

Limonol is part of a group of compounds known as limonoids, which are highly oxygenated triterpenoids found in citrus fruits. Similar compounds include:

Limonin: Known for its bitter taste, limonin is found in citrus seeds and has been studied for its anticancer and antimicrobial properties.

Nomilin: Another limonoid with potential health benefits, including anti-obesity and anti-hyperglycemic effects.

Obacunone: Found in citrus fruits, obacunone has been investigated for its insecticidal and anticancer activities.

Compared to these similar compounds, this compound is unique due to its distinct lemon aroma and its widespread use in the food and beverage industry. Its versatility in various applications, from flavoring agents to bioactive research, highlights its uniqueness among limonoids .

生物活性

Limonol, a naturally occurring compound found in citrus fruits, is a member of the limonoid family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential health benefits, mechanisms of action, and relevant case studies.

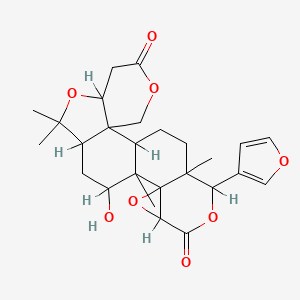

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound features a complex arrangement of rings and functional groups that influence its reactivity and interaction with biological systems.

Biological Activities

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases.

-

Anticancer Properties

- Research indicates that this compound possesses anticancer effects, particularly against breast cancer cells. Studies have shown that it can induce apoptosis (programmed cell death) in cancerous cells while sparing normal cells. This selective toxicity makes this compound a promising candidate for cancer therapy.

-

Anti-inflammatory Effects

- This compound has been observed to reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

-

Cholesterol-Lowering Effects

- Some studies suggest that this compound may help lower cholesterol levels, contributing to heart health. Its ability to modulate lipid metabolism could provide a natural approach to managing cholesterol levels.

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Enzymatic Activity : this compound influences various enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context.

- Gene Expression Regulation : It may alter the expression of genes related to inflammation and cancer progression, thereby impacting disease outcomes.

- Interaction with Cell Signaling Pathways : this compound has been shown to interact with key signaling pathways (e.g., NF-kB and MAPK), which are critical in regulating cellular responses to stress and inflammation.

Case Study 1: Anticancer Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the effects of this compound on breast cancer cell lines. The results indicated that this compound treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was tested for its anti-inflammatory properties using animal models of arthritis. The findings revealed that this compound administration resulted in decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls .

Comparative Analysis of Biological Activities

属性

CAS 编号 |

989-61-7 |

|---|---|

分子式 |

C26H32O8 |

分子量 |

472.5 g/mol |

IUPAC 名称 |

(1R,2R,7S,10R,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3/t14-,15-,16+,17-,19-,20+,23-,24-,25+,26+/m0/s1 |

InChI 键 |

ZFIURKZEANVFML-FNTQHQORSA-N |

SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

手性 SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C |

规范 SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Liminol; |

产品来源 |

United States |

Q1: What is the primary mode of action of Limonol and its derivatives against insects?

A1: [] Studies show that this compound derivatives, specifically Epithis compound and this compound diosphenol, exhibit strong antifeedant activity against insects like the Colorado potato beetle (Leptinotarsa decemlineata). These compounds primarily act by deterring feeding at the host acceptance level, effectively reducing insect food consumption and growth. []

Q2: How does this compound's structure contribute to its inhibitory effect on Heat Shock Protein 90 (Hsp90)?

A2: Research indicates that the this compound moiety within this compound derivatives plays a crucial role in inhibiting Hsp90α. [] Specifically, Cedrelosin A, 7α-Limonylacetate, and Cedrelosin B have shown significant disruption of Hsp90α chaperone activity. This disruption leads to the depletion of Hsp90 client proteins like c-Raf and pAkt in cancer cell lines. [] Computational modeling suggests that specific structural features within the this compound moiety facilitate high-affinity binding to Hsp90, contributing to its inhibitory effects. []

Q3: What is the impact of structural modifications on the biological activity of this compound?

A3: [] Research on Limonoids, a family of compounds to which this compound belongs, highlights the significant influence of structural modifications on their biological activities. For instance, studies investigating the effects of seven limonoids on sleep time in mice revealed variations in potency based on subtle structural differences. [] While most limonoids tested shortened the sleep time induced by anesthetics, Nomilin demonstrated the highest reduction rate. [] These findings underscore the importance of structure-activity relationship studies in understanding and optimizing the biological effects of this compound and its derivatives.

Q4: What are some known methods for synthesizing this compound and its derivatives?

A4: [] this compound and Limonyl acetate can be synthesized from readily available precursors like Limonin. [] Similarly, Obacunone can be utilized to generate other Limonoids like 7α-Obacunol, 7α-Obacunyl acetate, and Deacetylnomilin. [] These synthetic routes generally employ straightforward chemical transformations and offer efficient pathways for obtaining these valuable compounds.

Q5: Are there any insights into the chemical composition and potential applications of essential oils containing this compound?

A5: [] Analysis of essential oil extracted from Litsea cubeba fruits, a source of this compound, revealed a complex mixture of volatile compounds. [] Gas chromatography-mass spectrometry (GC-MS) analysis identified a significant percentage of monoterpenes, with Citral being a major constituent alongside other notable compounds like Capric acid, β-Caryophyllene oxide, Linalool, Eucalyptol, and cis-β-Terpineol. [] This complex chemical profile suggests potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound?

A6: Various spectroscopic and chromatographic techniques are routinely used to identify and quantify this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, provides detailed structural information. [, ] Mass spectrometry (MS) techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), offer insights into molecular weight and fragmentation patterns, aiding in compound identification. [] High-Performance Liquid Chromatography (HPLC) is widely used for separating and quantifying Limonoids in complex mixtures. [] Thin Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reactions and assessing the purity of synthesized compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。